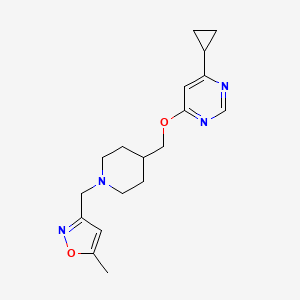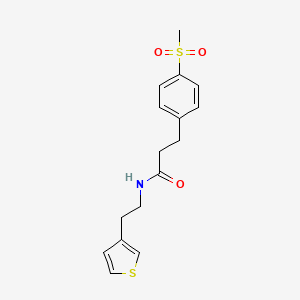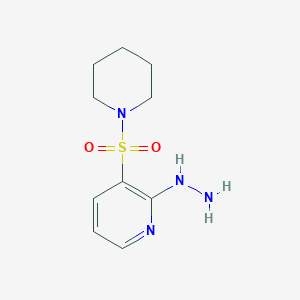
2-Hydrazino-3-(piperidin-1-ylsulfonyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Hydrazino-3-(piperidin-1-ylsulfonyl)pyridine” is a chemical compound with the molecular formula C10H16N4O2S and a molecular weight of 256.32 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of 2-hydrazinopyridine derivatives involves the reaction of pyridine halide with hydrazine hydrate in a solvent . After the reaction is completed, post-treatment is carried out to obtain the reaction product . The pyridine halide can be prepared by a hydrogen substitution reaction of a precursor compound under the conditions of alkali and catalyst .Molecular Structure Analysis
The molecular structure of “2-Hydrazino-3-(piperidin-1-ylsulfonyl)pyridine” consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a hydrazino group (NH2-NH2) and a piperidin-1-ylsulfonyl group .Chemical Reactions Analysis
Piperidine derivatives, including “2-Hydrazino-3-(piperidin-1-ylsulfonyl)pyridine”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The predicted boiling point of “2-Hydrazino-3-(piperidin-1-ylsulfonyl)pyridine” is 436.0±55.0 °C, and its predicted density is 1.47±0.1 g/cm3 . The pKa value, which indicates the acidity or basicity of the compound, is predicted to be 8.91±0.70 .科学的研究の応用
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. The compound can be used in the synthesis of substituted piperidines, which are important building blocks for drug construction .
Dual Inhibitors for Cancer Therapy
A series of 2-amino-4-(1-piperidine) pyridine derivatives, which include the hydrazino piperidinyl sulfonyl moiety, have been designed as dual inhibitors for resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), offering a pathway for targeted cancer therapies .
Anticoagulant Agents
Piperidine derivatives have been utilized in the synthesis of compounds with anticoagulant properties. These compounds can inhibit specific factors in the coagulation process, providing potential therapeutic agents for preventing blood clots .
Antimicrobial and Antifungal Applications
The structural motif of piperidine is found in several natural compounds with antimicrobial and antifungal activities. Derivatives of this compound could be synthesized to explore new treatments for infections .
Proteomics Research
In proteomics, the compound can be used for the modification of peptides and proteins, which is essential for understanding protein function and interaction. It serves as a reagent for selective labeling and study of biomolecules .
Biochemical Research
The hydrazino and sulfonyl functional groups present in the compound make it a valuable reagent in biochemical research. It can be used to study enzyme reactions, synthesize biochemical compounds, and develop assays for detecting biological activities .
将来の方向性
The future directions for “2-Hydrazino-3-(piperidin-1-ylsulfonyl)pyridine” and similar compounds likely involve further exploration of their potential applications in pharmaceuticals and other industries. Continued research into their synthesis, properties, and mechanisms of action will also be important .
作用機序
Mode of Action
It is known that compounds with a piperidine nucleus, such as this one, can exhibit a wide variety of biological activities .
Biochemical Pathways
Piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
特性
IUPAC Name |
(3-piperidin-1-ylsulfonylpyridin-2-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S/c11-13-10-9(5-4-6-12-10)17(15,16)14-7-2-1-3-8-14/h4-6H,1-3,7-8,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWVRPRRJVMAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



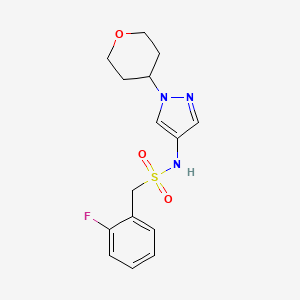
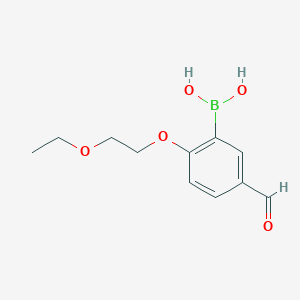
![(-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol (contains 5% Dichloromethane at maximum)](/img/structure/B2954145.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2954146.png)

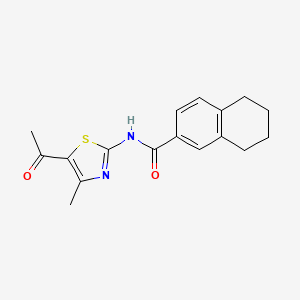
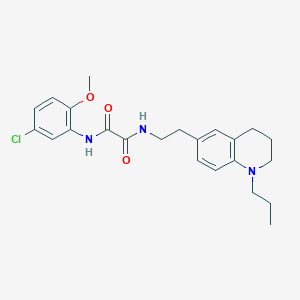
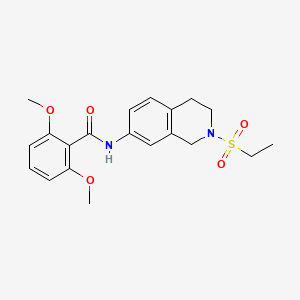

![N-[Cyano(cyclopropyl)methyl]-6-fluoro-2,3-dimethoxybenzamide](/img/structure/B2954157.png)
